molecular formula C16H17N5OS B2992386 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1286719-80-9

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No. B2992386
CAS RN: 1286719-80-9
M. Wt: 327.41
InChI Key: ZZYKCWWBUCBGOM-UHFFFAOYSA-N
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Description

The compound appears to contain several key structural components including a pyrazole ring, a piperidine ring, and a benzo[c][1,2,5]thiadiazol-5-yl group . Pyrazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Piperidine is a cyclic secondary amine . The benzo[c][1,2,5]thiadiazol-5-yl group is a type of heterocyclic aromatic compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Without more specific information, a detailed chemical reactions analysis isn’t possible.

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used . Without more specific information, a detailed safety and hazards analysis isn’t possible.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of activities exhibited by pyrazole derivatives , there could be many possible directions for future research.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c22-16(13-2-3-14-15(10-13)19-23-18-14)20-8-4-12(5-9-20)11-21-7-1-6-17-21/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYKCWWBUCBGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

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